

MHI-148: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: MHI-148

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An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Tumor-Targeting Near-Infrared Dye

Introduction

MHI-148 is a heptamethine cyanine dye that has garnered significant interest within the scientific community for its potent near-infrared (NIR) fluorescence and remarkable tumor-targeting capabilities.[1][2][3] This intrinsic specificity for cancerous cells, coupled with its favorable photophysical properties, positions **MHI-148** as a promising agent for a range of applications in oncology, including cancer detection, diagnosis, and as a vehicle for targeted drug delivery.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **MHI-148**, with a focus on the underlying mechanisms of its tumor selectivity. Detailed experimental protocols and visual representations of key pathways are included to facilitate its application in research and drug development.

Chemical Structure and Properties

MHI-148, also known as IR-808, is a complex organic molecule with the chemical formula $C_{42}H_{52}BrClN_2O_4$ and a molecular weight of 764.23 g/mol.[5] Its structure is characterized by two indolenine rings linked by a heptamethine chain, a feature responsible for its near-infrared absorption and emission. The presence of carboxylic acid groups enhances its solubility and provides functional handles for conjugation to other molecules, such as chemotherapeutic agents.[6]

Physicochemical and Optical Properties of MHI-148

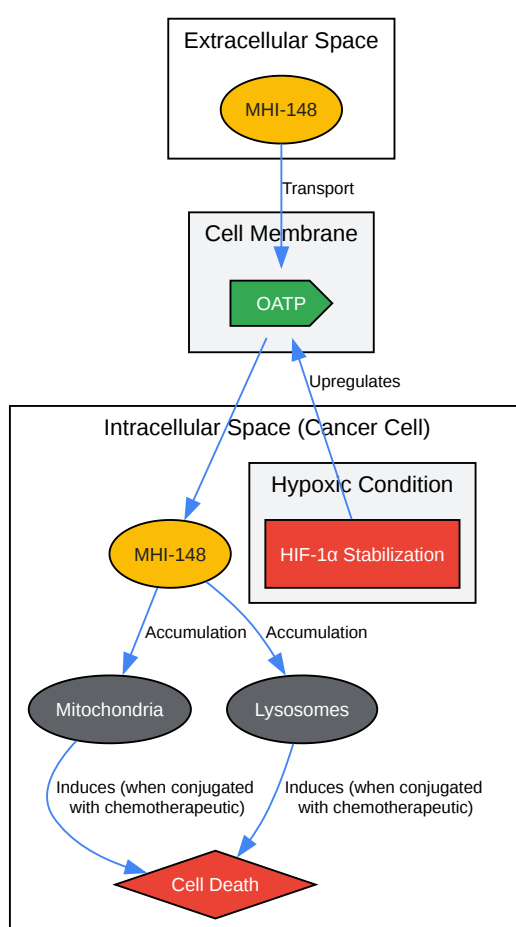
Property	Value
Chemical Formula	C42H52BrClN2O4
Molecular Weight	764.23 g/mol
CAS Number	172971-76-5
Appearance	Solid
Solubility	Soluble in DMSO (≥ 10 mM), DMF (20 mg/ml), and Ethanol (10 mg/ml). Limited solubility in PBS (pH 7.2) (1 mg/ml). ^[7]
Storage and Stability	Store as a solid at -20°C for up to 3 years. Solutions in DMSO can be stored at -80°C for up to 1 year. ^{[3][5]}
Excitation Maximum	782 nm ^[7]
Emission Maximum	808 nm ^[7]
Quantum Yield	Reported to be high, though specific quantitative values are not consistently available in the reviewed literature. ^{[5][8]}
Molar Extinction Coefficient	Reported to be high, characteristic of cyanine dyes, but specific numerical values are not consistently available in the reviewed literature. ^{[5][8]}

Biological Activity and Mechanism of Action

The most compelling characteristic of **MHI-148** is its ability to selectively accumulate in tumor cells while exhibiting minimal uptake by normal, healthy cells.^{[1][4]} This tumor-specific targeting is a critical attribute for its use in both diagnostic and therapeutic applications.

Tumor-Targeting and Cellular Uptake

MHI-148 is readily taken up and retained by cancer cells, localizing primarily within the mitochondria and lysosomes.[1][4][9] This selective accumulation is attributed to the overexpression of Organic Anion Transporting Polypeptides (OATPs) on the surface of many cancer cells, coupled with the hypoxic tumor microenvironment.[9][10] The uptake mechanism is believed to be mediated by the Hypoxia-Inducible Factor 1-alpha (HIF-1 α)/OATPs signaling axis.[10] In the low-oxygen environment characteristic of solid tumors, HIF-1 α is stabilized, leading to the upregulation of OATPs, which in turn facilitate the transport of **MHI-148** into the cancer cells.[10]



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Caption: Signaling pathway of **MHI-148** uptake in cancer cells.

Cytotoxicity and Therapeutic Potential

MHI-148 itself exhibits low cytotoxicity at concentrations effective for imaging.[\[1\]](#)[\[9\]](#) However, its tumor-targeting properties make it an excellent candidate for a drug delivery vehicle. When conjugated with chemotherapeutic agents, such as paclitaxel (PTX), the resulting conjugate (PTX-MHI) demonstrates enhanced anticancer efficacy compared to the drug alone.[\[9\]](#) The targeted delivery of the cytotoxic payload to cancer cells minimizes systemic toxicity and improves the therapeutic index.[\[9\]](#)

Quantitative Biological Data

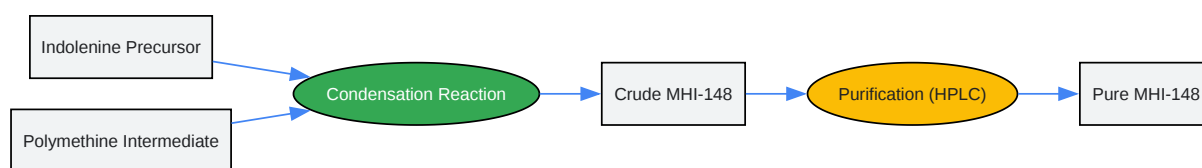
Assay	Cell Line	Concentration/Dose	Result
Cell Viability (MTT)	HT-29 (Colon Carcinoma)	0-1.5 μ M (3 days)	Negligible toxicity observed for MHI-148 alone. [9]
Cell Viability (MTT)	NIH3T3 (Normal Fibroblast)	0-1.5 μ M (3 days)	Negligible toxicity observed for MHI-148 alone. [9]
In Vivo Tumor Growth Inhibition	HT-29 Xenograft	2 mg/kg (PTX-MHI conjugate)	Significant tumor shrinkage observed compared to paclitaxel alone. [9]
In Vivo Biodistribution	HT-29 Xenograft	2 μ g/mouse (PTX-MHI)	Maximum tumor accumulation observed at 12 hours post-injection. [11]

Experimental Protocols

Synthesis and Purification of MHI-148

While a detailed, step-by-step synthesis protocol for **MHI-148** is often cited as "previously described" in the literature, a general methodology for the synthesis of heptamethine cyanine dyes can be outlined.[\[12\]](#) The synthesis typically involves the condensation of an indolenine precursor with a polymethine chain-containing intermediate.

General Synthesis Workflow:



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Caption: General workflow for the synthesis and purification of **MHI-148**.

Purification: Purification of **MHI-148** is typically achieved through High-Performance Liquid Chromatography (HPLC).[13] A common method for purifying cyanine dyes involves reversed-phase HPLC using a C18 column with a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.[8]

Detailed Purification Protocol (General for Cyanine Dyes):

- Prepare Buffers:
 - Low Salt Buffer (LSB): 25 mM TEAA, pH 8.0; 10% acetonitrile.
 - High Salt Buffer (HSB): 1 M TEAA, pH 8.0; 10% acetonitrile.
- Column Preparation: Equilibrate a C18 HPLC column with LSB.
- Sample Injection: Dissolve the crude **MHI-148** in a minimal amount of the mobile phase and inject it into the HPLC system.
- Elution: Elute the sample using a linear gradient from LSB to HSB.
- Fraction Collection: Collect the fractions corresponding to the **MHI-148** peak, which can be monitored by its characteristic absorbance at approximately 780 nm.
- Desalting and Lyophilization: Desalt the collected fractions using a Sep-Pak C18 cartridge and lyophilize to obtain the pure dye.[8]

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from a study evaluating the cytotoxicity of **MHI-148** and its conjugates. [9]

- Cell Seeding: Seed cells (e.g., HT-29 and NIH3T3) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **MHI-148** (e.g., 0.01, 0.05, 0.1, 0.5, and 1.5 μ M) and incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Imaging

This protocol is based on studies performing near-infrared fluorescence imaging of tumors in mouse models.[6]

- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous or orthotopic tumor xenografts (e.g., HT-29).
- Dye Administration: Inject **MHI-148** (e.g., 50 nmol/mouse) or its conjugate intravenously or intraperitoneally.
- Imaging: At various time points post-injection (e.g., 1, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with appropriate filters for near-infrared fluorescence (excitation ~780 nm, emission ~810 nm).
- Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.

Conclusion

MHI-148 is a versatile and powerful tool for cancer research and has the potential for significant clinical impact. Its intrinsic tumor-targeting properties, mediated by the HIF-1 α /OATPs signaling axis, combined with its excellent near-infrared fluorescence characteristics, make it an ideal candidate for developing advanced diagnostic and therapeutic strategies against a variety of cancers. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **MHI-148** in their studies.

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